molecular formula C23H24N4O4 B11327450 [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11327450
M. Wt: 420.5 g/mol
InChI Key: VOGZSJDHZYTNIZ-UHFFFAOYSA-N
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Description

1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions. The oxazole ring can be synthesized via the cyclization of appropriate precursors such as amino alcohols and carboxylic acids. The final step involves the coupling of the oxazole and benzodioxin intermediates with the piperazine derivative under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving the benzodioxin and oxazole rings.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin and oxazole rings may interact with aromatic residues in the target proteins, while the piperazine moiety could enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H24N4O4/c28-23(27-11-9-26(10-12-27)8-5-17-3-6-24-7-4-17)19-16-21(31-25-19)18-1-2-20-22(15-18)30-14-13-29-20/h1-4,6-7,15-16H,5,8-14H2

InChI Key

VOGZSJDHZYTNIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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